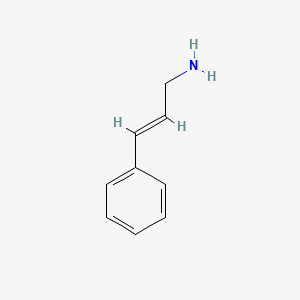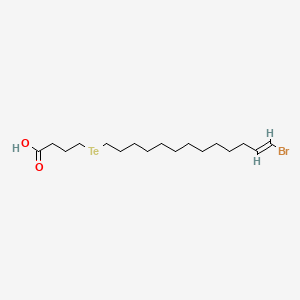
Imidacrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidacrine, also known as imidazoloacridine, is a small molecule drug that has been explored for its potential therapeutic applications, particularly in the treatment of various cancers. It functions as an inhibitor of tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These targets are crucial in the regulation of cell growth and division, making this compound a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidacrine typically involves the construction of the imidazole ring, which is a key structural component. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solventless microwave-assisted synthesis, which enhances efficiency and reduces waste .
化学反应分析
Types of Reactions: Imidacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring, altering its properties.
Substitution: Substitution reactions, particularly on the imidazole ring, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further explored for their pharmacological properties .
科学研究应用
Imidacrine has been extensively studied for its applications in various fields:
Chemistry: It serves as a scaffold for the synthesis of other biologically active molecules.
Biology: this compound’s ability to inhibit key enzymes makes it a valuable tool for studying cell cycle regulation and apoptosis.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
作用机制
Imidacrine exerts its effects by inhibiting tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These enzymes play critical roles in DNA replication and cell division. By inhibiting these targets, this compound disrupts the cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular pathways involved include the activation of transcription factor EB and the induction of lysosomal biogenesis .
相似化合物的比较
- Daunorubicin
- Doxorubicin
- Mitoxantrone
- Chloroquine
- Clomipramine
- Sunitinib
Comparison: Imidacrine is unique in its dual inhibition of both DNA topoisomerase I and II, as well as tyrosine-protein kinase receptor FLT3. This multi-target approach enhances its efficacy against cancer cells compared to other compounds that typically target a single enzyme . Additionally, this compound’s ability to induce lysosomal biogenesis and cell cycle arrest further distinguishes it from similar compounds .
属性
分子式 |
C20H26Cl2N4O3 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC 名称 |
10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22N4O2.2ClH.H2O/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16;;;/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3;2*1H;1H2 |
InChI 键 |
XJYNBZQTAZDMHZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O.O.Cl.Cl |
同义词 |
5-(2-(diethylamino)ethylamino)--8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one 6H-imidazo(4,5,1-de)acridin-6-one, 5-((2-(diethylamino)ethyl)amino)-8-hydroxy C 1311 C-1311 C1311 imidazoacridone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1233654.png)







![5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide](/img/structure/B1233669.png)

![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)



